
(1-Methanesulfonylethenyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methanesulfonylethenyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a methanesulfonylethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methanesulfonylethenyl)cyclopropane can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazomethane or other carbene precursors . The reaction typically requires a catalyst such as copper or rhodium to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
(1-Methanesulfonylethenyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives depending on the reagents and conditions used .
科学的研究の応用
(1-Methanesulfonylethenyl)cyclopropane has several applications in scientific research:
作用機序
The mechanism of action of (1-Methanesulfonylethenyl)cyclopropane involves its interaction with molecular targets through its reactive cyclopropane ring and sulfonyl group. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to its observed biological effects .
類似化合物との比較
Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring, known for its high reactivity due to ring strain.
Cyclopropene: A cycloalkene with a three-membered ring containing a double bond, exhibiting unique reactivity patterns.
Spirocyclopropanes: Compounds featuring a cyclopropane ring fused to another ring system, used in various synthetic applications.
Uniqueness
(1-Methanesulfonylethenyl)cyclopropane is unique due to the presence of the methanesulfonylethenyl group, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives. This functional group enhances its potential for diverse chemical transformations and applications in research and industry .
特性
分子式 |
C6H10O2S |
|---|---|
分子量 |
146.21 g/mol |
IUPAC名 |
1-methylsulfonylethenylcyclopropane |
InChI |
InChI=1S/C6H10O2S/c1-5(6-3-4-6)9(2,7)8/h6H,1,3-4H2,2H3 |
InChIキー |
BPORWPPUNOPWGY-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C(=C)C1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


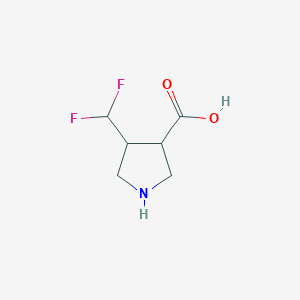
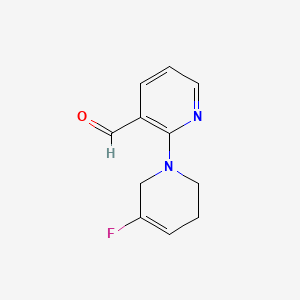

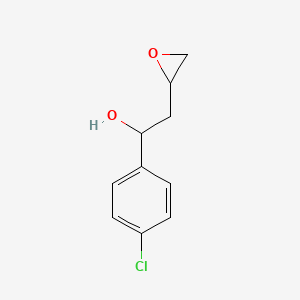
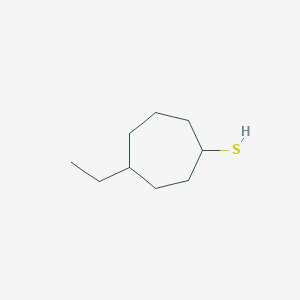
![[4-(N'-Hydroxycarbamimidoyl)phenyl]urea](/img/structure/B13159476.png)



![3-Isopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13159490.png)
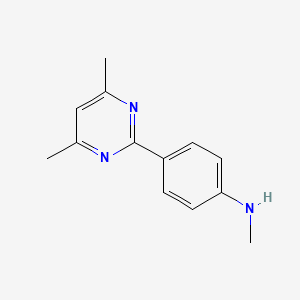

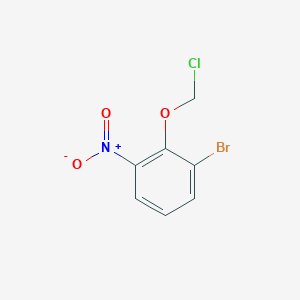
![2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B13159505.png)
